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Cat. No.: B15567219
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Introduction

GSK-364735, a potent naphthyridinone derivative, emerged from a collaborative research effort
between GlaxoSmithKline and Shionogi as a highly effective inhibitor of human
immunodeficiency virus type 1 (HIV-1) integrase. This document provides a comprehensive
technical guide to the discovery, mechanism of action, and synthesis of its sodium salt, GSK-
364735 sodium. It is intended for an audience with a professional background in drug
discovery and development, offering detailed insights into the scientific foundation of this
antiretroviral agent.

Discovery and Core Activity

GSK-364735 was identified as a lead compound from a novel scaffold of integrase inhibitors.
The discovery was driven by the urgent need for new antiretroviral agents with unique
mechanisms of action to combat the emergence of drug-resistant HIV-1 strains. The compound
belongs to a class of two-metal binding inhibitors that target the catalytic core of HIV-1
integrase.

Mechanism of Action: Inhibition of HIV-1 Integrase
Strand Transfer
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The primary mechanism of action of GSK-364735 is the specific inhibition of the strand transfer
step of HIV-1 DNA integration into the host genome. This process is crucial for the
establishment of a productive viral infection. GSK-364735 is hypothesized to interact with two
critical magnesium ions within the integrase-viral DNA binary complex, effectively blocking the
covalent linkage of the viral DNA to the host cell's DNA. This targeted inhibition prevents the
establishment of the integrated provirus, thereby halting the viral replication cycle.[1]

The following diagram illustrates the HIV-1 replication cycle and the specific point of inhibition
by GSK-364735.

Click to download full resolution via product page
Caption: HIV-1 Replication Cycle and GSK-364735 Inhibition Point.

Quantitative Biological Data

GSK-364735 demonstrates potent activity against HIV-1 integrase and viral replication in
various assays. The following tables summarize the key quantitative data.
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Parameter Value Cell Line/Assay Reference
In Vitro IC50
HIV-1 Integrase Recombinant Enzyme
8+2nM [2]
(Strand Transfer) Assay
Cellular EC50

Peripheral Blood

HIV-1 Replication 1.2+0.4nM Mononuclear Cells [2]
(PBMCs)
HIV-1 Replication 5+1nM MT-4 Cells [2]
Binding Affinity
o Competitive Binding
Kd (Binding Constant) 64 nM [2]
Assay

Antiviral Activity
against Resistant

Strains

Reverse Transcriptase
Inhibitor-Resistant 2.210 3.7 nM Cellular Assay [1]
Strains (n=5)

Protease Inhibitor-
Resistant Strains 20t03.2nM Cellular Assay [1]
(n=4)

Experimental Protocols

While the precise, detailed experimental protocols for the synthesis and biological evaluation of
GSK-364735 are proprietary to GlaxoSmithKline and Shionogi and were first disclosed in
patent literature, this section provides generalized methodologies based on standard practices
for this class of compounds.

Generalized Synthesis Workflow
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The synthesis of 1,5-naphthyridine-3-carboxamide derivatives like GSK-364735 typically
involves a multi-step process. The following diagram outlines a plausible synthetic workflow.

Starting Materials
(e.g., substituted pyridines)

'

Naphthyridine Ring Formation
(e.g., Friedlander annulation)

Functional Group Interconversion
(e.g., esterification)
( Amide Coupling )

Final Compound
(GSK-364735)
( Salt Formation )
( GSK-364735 Sodium )

Click to download full resolution via product page

Caption: Generalized Synthetic Workflow for GSK-364735 Sodium.

Methodology:
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» Naphthyridine Core Synthesis: The synthesis would likely commence with the construction of
the core 1,5-naphthyridine ring system. This can be achieved through various organic
chemistry reactions, such as the Friedlander annulation, which involves the condensation of
a 2-aminopyridine derivative with a 3-ketoester.

» Functionalization: Subsequent steps would involve the introduction of the necessary
functional groups at specific positions of the naphthyridine ring. This could include
halogenation, followed by a palladium-catalyzed cross-coupling reaction to introduce the 4-
fluorobenzyl group.

» Carboxamide Formation: The carboxamide moiety is typically introduced by first converting a
carboxylic acid or ester precursor on the naphthyridine ring to an activated species (e.g., an
acid chloride or by using peptide coupling reagents) and then reacting it with the appropriate
amine (in this case, 2-hydroxyethylamine).

 Purification: Each intermediate and the final product would be purified using standard
techniques such as column chromatography, recrystallization, and characterized by methods
like NMR, mass spectrometry, and elemental analysis.

e Sodium Salt Formation: The final step involves the formation of the sodium salt, likely by
treating the free acid form of GSK-364735 with a sodium base, such as sodium hydroxide or
sodium alkoxide, in a suitable solvent.

HIV-1 Integrase Strand Transfer Assay (Generalized
Protocol)

This assay is designed to measure the ability of a compound to inhibit the strand transfer
activity of recombinant HIV-1 integrase.

Workflow Diagram:
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Prepare Reaction Mixture:
- Recombinant HIV-1 Integrase
- Pre-processed viral DNA substrate (donor)
- Target DNA substrate

(Add GSK-364735 (or control))
( Incubate to allow for strand transfer reaction )
( Stop Reaction )

Analyze Products
(e.g., gel electrophoresis, ELISA)

(Quantify Inhibition (IC50 determination))

Click to download full resolution via product page

Caption: Workflow for HIV-1 Integrase Strand Transfer Assay.

Methodology:

e Reagents and Substrates:

o Purified, recombinant HIV-1 integrase enzyme.

o A5'-end labeled (e.g., with biotin or a radioactive isotope) oligonucleotide duplex
representing the pre-processed viral DNA terminus (donor substrate).
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o Atarget DNA substrate (e.g., a plasmid or another oligonucleotide duplex).

o Reaction Setup:
o The reaction is typically carried out in a microplate format.

o Integrase, donor substrate, and the test compound (GSK-364735 at various
concentrations) are pre-incubated in a reaction buffer containing a divalent cation (e.g.,
Mg+ or Mn2+),

o The reaction is initiated by the addition of the target DNA substrate.
e Incubation and Termination:
o The reaction mixture is incubated at 37°C to allow for the strand transfer reaction to occur.

o The reaction is stopped by the addition of a chelating agent (e.g., EDTA) and/or a
denaturing agent.

e Product Detection and Analysis:

o The products of the strand transfer reaction (covalently linked donor and target DNA) are
separated from the unreacted substrates, often by gel electrophoresis.

o Alternatively, a more high-throughput method like an ELISA-based assay can be used,
where the biotin-labeled donor substrate that has been integrated into a captured target
DNA is detected using a streptavidin-conjugated enzyme.

o Data Analysis:
o The amount of product formed is quantified for each concentration of the inhibitor.

o The data is then used to calculate the 50% inhibitory concentration (IC50) value for GSK-
364735.

Antiviral Activity Assay (Generalized Protocol)
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This cell-based assay is used to determine the efficacy of a compound in inhibiting HIV-1
replication in a cellular context.

Methodology:

Cell Culture:

o A suitable host cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is cultured
under appropriate conditions.

Infection and Treatment:
o The cells are infected with a laboratory-adapted or clinical isolate of HIV-1.

o Immediately after infection, the cells are treated with various concentrations of GSK-
364735.

Incubation:

o The infected and treated cells are incubated for a period of several days to allow for
multiple rounds of viral replication.

Measurement of Viral Replication:

o The extent of viral replication is measured by quantifying a viral marker in the cell culture
supernatant. Common methods include:

» p24 Antigen ELISA: Measures the amount of the viral capsid protein p24.

» Reverse Transcriptase Activity Assay: Measures the activity of the viral reverse
transcriptase enzyme.

o Data Analysis:
o The concentration of the viral marker is plotted against the concentration of GSK-364735.

o The 50% effective concentration (EC50) is calculated, which represents the concentration
of the compound that inhibits viral replication by 50%.
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o Cytotoxicity Assay:

o In parallel, a cytotoxicity assay (e.g., MTT or XTT assay) is performed to determine the
concentration of GSK-364735 that is toxic to the host cells (CC50).

o The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic
window of the compound.

Conclusion

GSK-364735 sodium is a potent and selective inhibitor of HIV-1 integrase that demonstrates
significant promise as an antiretroviral agent. Its discovery represents a successful outcome of
a targeted drug development program aimed at a critical viral enzyme. The data presented
herein underscores its potent in vitro and cellular activity, highlighting its specific mechanism of
action in blocking the strand transfer step of viral DNA integration. The generalized
experimental protocols provide a framework for understanding the methodologies employed in
the discovery and characterization of this important class of inhibitors. Further research and
clinical development of integrase inhibitors continue to be a vital component of the global effort
to combat the HIV/AIDS pandemic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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